molecular formula C5H9ClF2N2 B2698183 3,3-Difluorocyclobutanecarboxamidine;hydrochloride CAS No. 1779951-31-3

3,3-Difluorocyclobutanecarboxamidine;hydrochloride

Cat. No.: B2698183
CAS No.: 1779951-31-3
M. Wt: 170.59
InChI Key: RYHFRYLGAATLPN-UHFFFAOYSA-N
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Description

3,3-Difluorocyclobutanecarboxamidine;hydrochloride is a chemical compound with the molecular formula C5H8F2N2·HCl. It is a relatively new compound used primarily in scientific research and industrial applications. This compound is known for its unique structure, which includes a cyclobutane ring substituted with two fluorine atoms and a carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorocyclobutanecarboxamidine;hydrochloride typically involves the fluorination of cyclobutane derivatives followed by the introduction of the carboximidamide group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective substitution of hydrogen atoms with fluorine.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of specialized equipment and reagents is essential to achieve high yields and purity. The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorocyclobutanecarboxamidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,3-Difluorocyclobutanecarboxamidine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclobutanecarboxamidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, potentially affecting their function. The carboximidamide group may also interact with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluorocyclobutane-1-carboxylic acid
  • 3,3-Difluorocyclobutane-1-carboxamide
  • 3,3-Difluorocyclobutane-1-carboxylate

Uniqueness

3,3-Difluorocyclobutanecarboxamidine;hydrochloride is unique due to its specific combination of a cyclobutane ring, fluorine atoms, and a carboximidamide group. This structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Biological Activity

3,3-Difluorocyclobutanecarboxamidine;hydrochloride is a novel compound characterized by its unique cyclobutane structure, which is substituted with two fluorine atoms and a carboximidamide group. Its molecular formula is C5_5H8_8F2_2N2_2·HCl. This compound has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The compound's distinct structure allows for specific interactions with biological targets, potentially influencing various biochemical pathways. The fluorine atoms enhance the compound's reactivity and stability, while the carboximidamide group may facilitate interactions with enzymes and receptors.

The mechanism of action of 3,3-difluorocyclobutanecarboxamidine involves:

  • Interaction with Biomolecules : The fluorine atoms can form strong bonds with biological molecules, affecting their function.
  • Enzyme Interaction : The carboximidamide group may interact with specific enzymes, influencing metabolic pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties similar to other fluorinated compounds.
  • Anticancer Potential : Related compounds have shown cytotoxic effects against various cancer cell lines, indicating that 3,3-difluorocyclobutanecarboxamidine could be explored for similar applications.

Case Studies

  • Antimicrobial Activity Assessment : A study evaluated the antimicrobial effects of various fluorinated compounds, including derivatives of cyclobutane. Results indicated that certain structural features enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Tests : In vitro assays demonstrated moderate cytotoxicity against human reproductive organ cell lines when tested against similar compounds in the indolo[2,3-b]quinoxaline class. These findings suggest a need for further exploration of 3,3-difluorocyclobutanecarboxamidine's potential as an anticancer agent.

Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains,
CytotoxicityModerate effects on human cell lines
Enzyme InteractionPotential modulation of enzymatic activity,

Comparison with Similar Compounds

When compared to similar compounds such as 3,3-Difluorocyclobutane-1-carboxylic acid and 3,3-Difluorocyclobutane-1-carboxamide, 3,3-difluorocyclobutanecarboxamidine stands out due to its specific combination of structural features that may impart unique biological properties.

Properties

IUPAC Name

3,3-difluorocyclobutane-1-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2.ClH/c6-5(7)1-3(2-5)4(8)9;/h3H,1-2H2,(H3,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHFRYLGAATLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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